molecular formula C17H35NO2 B8374163 3-Dimethylaminopropyl Laurate

3-Dimethylaminopropyl Laurate

Cat. No. B8374163
M. Wt: 285.5 g/mol
InChI Key: XEPOUYIIPHGFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04324739

Procedure details

In accordance with the procedure of Example 10, 72.2 g of 3-dimethylamino-1-propanol and 153.1 g of lauryl chloride are reacted in altogether 250 ml of CHCl3. The reaction mixture is neutralised with 147 ml of 20% NaOH. Yield: 157.2 g (82.1%) of product with a boiling point of 110° C./0.01 torr.
Quantity
72.2 g
Type
reactant
Reaction Step One
Quantity
153.1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
147 mL
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
157.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][OH:6].[CH2:8](Cl)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[OH-:21].[Na+]>C(Cl)(Cl)Cl>[C:8]([O:6][CH2:5][CH2:4][CH2:3][N:2]([CH3:7])[CH3:1])(=[O:21])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:2.3|

Inputs

Step One
Name
Quantity
72.2 g
Type
reactant
Smiles
CN(CCCO)C
Name
Quantity
153.1 g
Type
reactant
Smiles
C(CCCCCCCCCCC)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
147 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
product
Quantity
157.2 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)(=O)OCCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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